molecular formula C9H11ClN2O B1385960 N-(5-Amino-2-chlorophenyl)propanamide CAS No. 1082183-99-0

N-(5-Amino-2-chlorophenyl)propanamide

Cat. No. B1385960
M. Wt: 198.65 g/mol
InChI Key: DRKPNFLCKKITDO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)propanamide (NACP) is a synthetic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. NACP is a member of the amide class of compounds, and is composed of an amine group, a chlorine atom, and a propanamide group. It has a molecular weight of 196.62 g/mol and a melting point of 160-162 °C. NACP has been used in a variety of laboratory experiments and has been found to possess a number of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)propanamide is not fully understood. It is believed that N-(5-Amino-2-chlorophenyl)propanamide binds to certain proteins in the body, resulting in a change in their conformation and/or activity. This change in conformation or activity can then lead to changes in the metabolic pathways or gene expression of the cell.

Biochemical And Physiological Effects

N-(5-Amino-2-chlorophenyl)propanamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of glucose, amino acids, and fatty acids. It has also been found to affect the expression of certain genes, as well as the binding of proteins to DNA. N-(5-Amino-2-chlorophenyl)propanamide has also been found to have an effect on the cardiovascular system, as it has been shown to reduce the heart rate and increase the force of contraction of the heart.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-chlorophenyl)propanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in aqueous media. Additionally, it is stable in a variety of pH ranges and temperatures. However, there are also some limitations to using N-(5-Amino-2-chlorophenyl)propanamide in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively low melting point, which can make it difficult to handle.

Future Directions

N-(5-Amino-2-chlorophenyl)propanamide has a wide range of potential applications in scientific research. Future research could focus on its use in the study of diseases, such as cancer and diabetes, as well as its potential use in drug development. Additionally, further research could be conducted to better understand its mechanism of action and to identify new applications for N-(5-Amino-2-chlorophenyl)propanamide. Finally, research could be conducted to develop new methods for synthesizing N-(5-Amino-2-chlorophenyl)propanamide and to optimize existing methods.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)propanamide has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the binding of proteins to DNA, as well as the effects of hormones on the regulation of gene expression. N-(5-Amino-2-chlorophenyl)propanamide has also been used to study the effects of certain drugs on the cardiovascular system and to investigate the role of certain enzymes in metabolic pathways.

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPNFLCKKITDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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